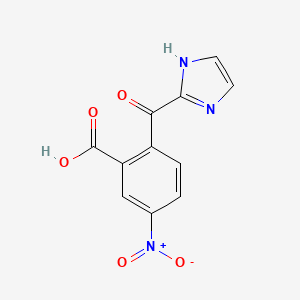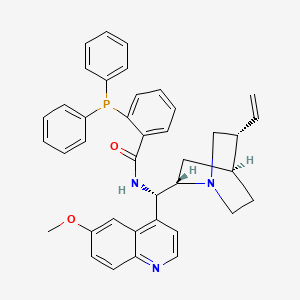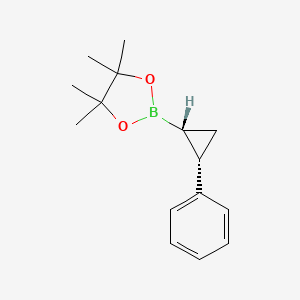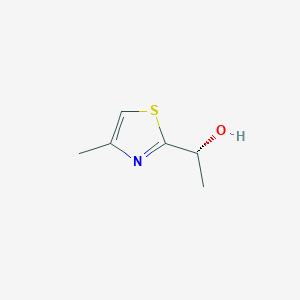
(R)-1-(4-Methylthiazol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Methylthiazol-2-yl)ethanol is a chiral compound with a thiazole ring substituted with a methyl group at the 4-position and an ethanol group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methylthiazol-2-yl)ethanol typically involves the reaction of 4-methylthiazole with an appropriate chiral reagent to introduce the ethanol group at the 1-position. One common method involves the use of chiral catalysts to achieve the desired enantioselectivity. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methylthiazol-2-yl)ethanol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
化学反应分析
Types of Reactions
®-1-(4-Methylthiazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazoline derivative.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ®-1-(4-Methylthiazol-2-yl)acetaldehyde or ®-1-(4-Methylthiazol-2-yl)acetic acid.
Reduction: Formation of ®-1-(4-Methylthiazol-2-yl)ethanolamine.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
科学研究应用
®-1-(4-Methylthiazol-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of ®-1-(4-Methylthiazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and ethanol group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
(S)-1-(4-Methylthiazol-2-yl)ethanol: The enantiomer of ®-1-(4-Methylthiazol-2-yl)ethanol with similar chemical properties but different biological activities.
4-Methylthiazole: The parent compound without the ethanol group, used in various chemical syntheses.
Thiazole derivatives: Compounds with different substituents on the thiazole ring, exhibiting diverse chemical and biological properties.
Uniqueness
®-1-(4-Methylthiazol-2-yl)ethanol is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical reactivity and biological activity. Its enantioselectivity makes it valuable in the synthesis of chiral molecules, and its potential bioactivity makes it a promising candidate for drug development and other applications.
属性
分子式 |
C6H9NOS |
|---|---|
分子量 |
143.21 g/mol |
IUPAC 名称 |
(1R)-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H9NOS/c1-4-3-9-6(7-4)5(2)8/h3,5,8H,1-2H3/t5-/m1/s1 |
InChI 键 |
XEBMDTWLAKFJLF-RXMQYKEDSA-N |
手性 SMILES |
CC1=CSC(=N1)[C@@H](C)O |
规范 SMILES |
CC1=CSC(=N1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
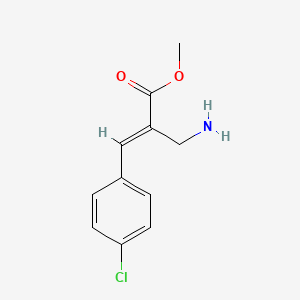
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
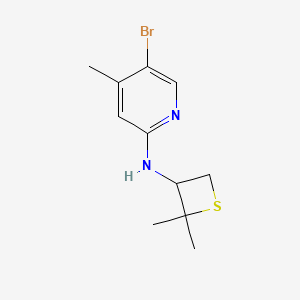
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
